
ChlorpromazineN-OxideMaleicAcidSalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ChlorpromazineN-OxideMaleicAcidSalt is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used to treat various psychiatric disorders, including schizophrenia and bipolar disorder . The compound this compound is formed by the oxidation of chlorpromazine and subsequent reaction with maleic acid, resulting in a salt form that may have unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ChlorpromazineN-OxideMaleicAcidSalt typically involves the oxidation of chlorpromazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. Once the N-oxide is formed, it is reacted with maleic acid to form the maleic acid salt. The reaction conditions for this step include maintaining a specific pH and temperature to ensure the complete formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
ChlorpromazineN-OxideMaleicAcidSalt undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide derivative from chlorpromazine.
Reduction: The N-oxide can be reduced back to chlorpromazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: ChlorpromazineN-Oxide.
Reduction: Chlorpromazine.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
ChlorpromazineN-OxideMaleicAcidSalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
The mechanism of action of ChlorpromazineN-OxideMaleicAcidSalt involves its interaction with various molecular targets. As an N-oxide derivative of chlorpromazine, it is believed to exert its effects through similar pathways, including:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, particularly D2 receptors, which are involved in the regulation of mood and behavior.
Serotonin Receptors: May also interact with serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Oxidative Stress Pathways: The N-oxide group may influence oxidative stress pathways, potentially providing neuroprotective effects.
類似化合物との比較
ChlorpromazineN-OxideMaleicAcidSalt can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, primarily used as an antipsychotic.
Thioridazine: Another phenothiazine antipsychotic with similar therapeutic effects but different side effect profiles.
Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.
Uniqueness
This compound is unique due to its N-oxide group, which may confer additional pharmacological properties and potential therapeutic benefits. Its formation as a maleic acid salt also enhances its solubility and stability, making it a valuable compound for research and potential clinical applications .
特性
分子式 |
C21H23ClN2O5S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
GYYYKWIEAVRKDQ-WLHGVMLRSA-N |
異性体SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


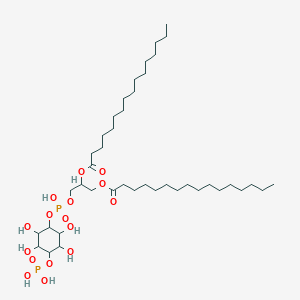
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
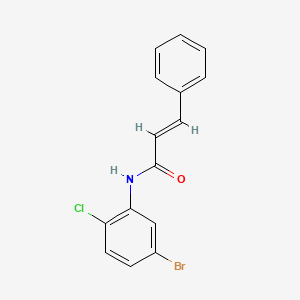
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
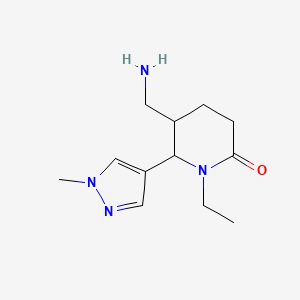

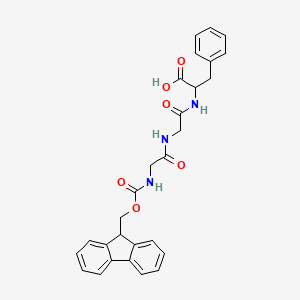
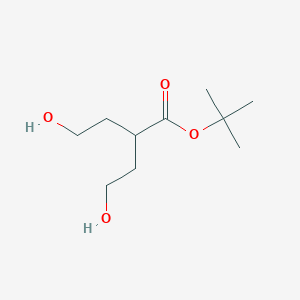

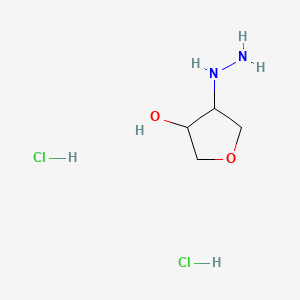
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

